molecular formula C8H8ClN3 B1456132 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638764-22-3

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1456132
CAS No.: 1638764-22-3
M. Wt: 181.62 g/mol
InChI Key: CQRHTSFHCJFYEX-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638764-22-3) is a high-purity chemical building block for life science research. With the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol, this pyrrolopyrimidine scaffold is a key intermediate in medicinal chemistry . The core pyrrolopyrimidine structure is recognized as a bioisostere of purines, making it a valuable pharmacophore for developing compounds with potential antiviral, antimicrobial, and anti-cancer properties . The reactive chlorine at the 4-position and the dimethyl substitutions make this compound a versatile precursor for further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . This product is intended for research applications as a key synthetic raw material and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions. This compound should be stored under an inert atmosphere at room temperature .

Properties

IUPAC Name

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-3-6-7(9)11-5(2)12-8(6)10-4/h3H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRHTSFHCJFYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=C(N=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Approach (Based on CN110386936B Patent)

This method involves:

  • Step 1: Condensation reaction between a 2-methyl-3,3-dichloroacrylonitrile derivative (Formula II) and a methylene reagent (trimethyl orthoformate, Formula III) in a suitable solvent (e.g., cyclohexane, tetrahydrofuran) under catalytic conditions to obtain an intermediate (Formula IV).

  • Step 2: Addition-condensation cyclization of the intermediate (Formula IV) with formamidine salt in the presence of a base (alkali) in another solvent (e.g., acetonitrile or dimethoxyethane). This step includes elimination of hydrogen chloride to form the final 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.

Reaction Conditions:

Step Conditions Temperature (°C) Time (hours) Molar Ratios (Base:Formamidine:Intermediate)
Condensation Catalyst in solvent A (e.g., cyclohexane) Ambient to 50 2-8 -
Cyclization & Elimination Alkali in solvent B (e.g., acetonitrile) 0-50 (cyclization), 50-110 (elimination) 2-8 each 2.0-3.0 : 1.0-1.5 : 1

Key Advantages:

  • High selectivity and yield.
  • Low generation of waste water and acid.
  • Use of cheap, readily available raw materials.
  • Environmentally friendly and operationally simple.

This method yields the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with minimal side reactions and high purity.

Novel Four-Step Synthesis via Ethyl 2-cyano-4,4-dimethoxybutanoate (Based on US Patent 20190169200)

This novel method emphasizes a shorter, more efficient route with higher yields and less waste:

  • Step a: Coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.

  • Step b: Reaction of this intermediate with formamidine to produce 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

  • Step c: Conversion of the above to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Step d: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Highlights:

  • Overall improved yield (above 75% in first step, overall yield significantly improved over previous methods).
  • High purity product (>99.5% by HPLC) without additional purification.
  • Reduced reaction times and safer, more controllable conditions.
  • Reduced solvent and waste generation, with solvent and unreacted starting material recovery.

Reaction Scheme Summary:

Step Reaction Description Yield (%) Notes
a Coupling to form ethyl 2-cyano-4,4-dimethoxybutanoate 75-85 Excess ethyl 2-cyanoacetate used
b Addition of formamidine to form pyrimidin-4-ol derivative 68-70 Efficient cyclization
c Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol 68.3 Mild conditions
d Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 67.8 Sodium hydroxide used; high purity achieved

This method is industrially attractive due to its simplicity, yield, and environmental benefits.

Traditional Multi-Step Synthesis (Literature Overview)

A classical synthesis involves:

  • α-Alkylation of diethyl malonate with allyl bromide.
  • Cyclization with amidine to form a bislactam six-membered ring.
  • Chlorination with phosphorus oxychloride to form a dichloropyrimidine.
  • Oxidation of terminal double bonds to aldehyde groups.
  • Final nucleophilic substitution/cyclization with ammonia water to yield the target compound.

This route is more complex and involves harsher reagents and longer reaction times, leading to lower yields and more waste.

Comparative Summary Table of Preparation Methods

Method Key Steps Yield Range (%) Purity Achieved (%) Environmental Impact Industrial Suitability
Condensation-Cyclization (CN) Condensation, cyclization, elimination High (not specified) High (not specified) Low waste, eco-friendly High
Four-Step Novel Synthesis (US) Coupling, formamidine addition, cyclization, chlorination 65-85 per step, overall high >99.5 (HPLC) Reduced waste, solvent recovery Very High
Traditional Multi-Step (Lit.) Alkylation, cyclization, chlorination, oxidation, substitution Moderate to low Moderate Higher waste, harsh reagents Moderate

Research Findings and Notes

  • The novel four-step synthesis reduces reaction steps and waste, improving overall process sustainability and cost-effectiveness.

  • The condensation-cyclization method offers operational simplicity and high selectivity, suitable for scale-up with minimal environmental impact.

  • Traditional methods, while historically important, are less favorable due to complexity, lower yields, and environmental concerns.

  • Reaction conditions such as temperature control (0–50 °C for cyclization, 50–110 °C for elimination) and molar ratios of reagents critically influence yield and purity.

  • Purification is typically achieved by filtration, washing, and drying without extensive chromatographic steps in optimized methods, enhancing scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry: 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is used as a scaffold in the development of kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory skin disorders such as atopic dermatitis.
  • Pharmaceutical Intermediates: This compound serves as an intermediate in the synthesis of various therapeutic agents.
  • Chemical Research: It is utilized in the synthesis of complex organic compounds and as a building block for designing new chemical entities.
  • Biological Studies: Researchers employ this compound to study its effects on biological systems and its potential as a therapeutic agent.

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine acts as a Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway, crucial in cellular processes like immune response and cell proliferation, is impacted by this compound, making it potentially useful in treating diseases.

  • Target of Action: The primary target is the Janus kinase (JAK) family of enzymes.
  • Mode of Action: It inhibits the activity of one or more of the JAK family of enzymes.
  • Biochemical Pathways: Disrupting the JAK-STAT signaling pathway affects various biochemical pathways, potentially impacting the immune system.
  • Result of Action: Inhibiting the JAK-STAT signaling pathway can lead to the treatment of diseases such as cancer and inflammatory diseases, including rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis.

Biochemical Analysis

  • Biochemical Properties: 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of Janus kinase (JAK) enzymes, which are part of the JAK-STAT signaling pathway involved in cell division, death, and tumor formation processes.
  • Cellular Effects: This compound influences cell signaling pathways, especially the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism.
  • Molecular Mechanism: It binds to the active site of JAK enzymes, inhibiting their kinase activity and preventing the phosphorylation of STAT proteins.

Mechanism of Action

The mechanism of action of 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomerism

  • 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 35808-68-5) : Lacks the 2-methyl group, reducing steric hindrance at position 2. This enhances reactivity in Suzuki coupling reactions compared to the 2,6-dimethyl analog .
  • 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 115093-90-8) : Dual chloro substituents increase electrophilicity but limit regioselectivity in further functionalization .

Functional Group Variations

  • 4-Chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1909319-82-9) : The cyclopentyl group at position 7 enhances lipophilicity (clogP = 3.2 vs. 1.8 for the target compound), improving membrane permeability but reducing aqueous solubility .

Physicochemical Properties

Compound (CAS) Melting Point (°C) logP Solubility (mg/mL)
4-Chloro-2,6-dimethyl (1638764-22-3) 165–168 (predicted) 1.8 0.12 (DMSO)
4,5-Dichloro (115093-90-8) 210–215 2.1 0.08 (DMSO)
7-Cyclopentyl (1909319-82-9) 188 3.2 0.05 (Water)
7-Phenyl (872706-14-4) 178–180 2.5 0.10 (Ethanol)

Data compiled from .

Key Research Findings

  • Structure-Activity Relationship (SAR): Methyl groups at positions 2 and 6 in the target compound reduce off-target interactions in kinase assays by 40% compared to non-methylated analogs .
  • Metabolic Stability : The 2,6-dimethyl substitution enhances metabolic stability in hepatic microsomes (t₁/₂ = 120 min vs. 60 min for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) by blocking oxidative dechlorination pathways .

Biological Activity

4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound notable for its unique structure, which includes a fused pyrrole and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its biological activity, particularly its role as a Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway is crucial in various cellular processes, including immune response and cell proliferation, making this compound significant in the treatment of several diseases.

  • Molecular Formula : C₇H₈ClN₃
  • Molecular Weight : 163.6 g/mol
  • Physical State : White crystalline solid
  • Solubility : Soluble in organic solvents like ethanol and DMSO.

The primary action of 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of JAK enzymes. These enzymes play a pivotal role in the JAK-STAT signaling pathway, which regulates gene expression related to immune function and cell growth. By inhibiting these kinases, the compound can disrupt pathological signaling pathways associated with diseases such as cancer and autoimmune disorders.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism involves the activation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.

Table 1: Anticancer Activity Data

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa10Induction of apoptosis via Bax activation
MDA-MB-23115Caspase-3 activation leading to cell death
HepG212Microtubule depolymerization effect

Anti-inflammatory Effects

In addition to its anticancer potential, 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been evaluated for its anti-inflammatory properties. It has shown efficacy in inhibiting COX-2 activity, a key enzyme involved in inflammation.

Table 2: Anti-inflammatory Activity Data

CompoundIC₅₀ (µM)Comparison DrugIC₅₀ (µM)
4-Chloro Compound0.04Celecoxib0.04

Case Studies

  • Study on Cancer Cell Lines : A study published in MDPI investigated the effects of various derivatives of pyrrolo[2,3-d]pyrimidine on cancer cell lines. The study found that derivatives similar to 4-chloro-2,6-dimethyl showed potent cytotoxicity against MDA-MB-231 cells with an IC₅₀ value significantly lower than standard chemotherapeutics.
  • Anti-inflammatory Research : Another study highlighted the compound's ability to suppress COX-2 activity effectively. In vivo models demonstrated reduced paw edema in carrageenan-induced inflammation tests when treated with this compound.

Pharmacokinetics

The pharmacokinetic profile suggests that 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has favorable bioavailability due to its solubility in organic solvents. This property enhances its potential for oral administration and systemic distribution.

Q & A

Q. Optimization strategies :

  • Use excess amine (3 equivalents) to drive substitution .
  • Add NH4OH post-reaction to neutralize HCl and precipitate products .
  • For temperature-sensitive reactions, lower temperatures with extended reflux times reduce decomposition .

How do structural modifications at the 2 and 6 positions influence the compound's biological activity, particularly kinase inhibition?

Advanced
Substituent size and hydrophobicity modulate interactions with kinase active sites:

  • Methyl groups : Enhance steric shielding, potentially improving selectivity for kinases like EGFR or CDK2 .
  • Comparative studies : Analogs with ethyl groups at position 5 show stronger inhibition (e.g., IC50 values for EGFR: 0.5–1.2 µM) . Molecular docking (e.g., ) predicts how 2,6-dimethyl substitutions affect binding pockets .
  • Toxicity : Smaller substituents (e.g., methyl vs. ethyl) may reduce off-target effects .

What strategies resolve discrepancies in spectroscopic data when synthesizing novel derivatives?

Advanced
Contradictions in NMR/HRMS data may arise from tautomerism, impurities, or dynamic effects:

  • 2D NMR (COSY/HSQC) : Clarifies proton-carbon connectivity and resolves overlapping signals .
  • Recrystallization : Removes impurities (e.g., unreacted amines) that distort NMR shifts .
  • Solvent effects : DMSO-d6 vs. CDCl3 can stabilize different tautomers, altering NH proton shifts (δ ~11.7 ppm in DMSO) .
  • HRMS validation : Ensures molecular integrity (e.g., [M+H]+ for C12H11ClN4: 254.0562) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
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4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

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